molecular formula C11H17NOS B14876506 N-(2-(thiophen-3-yl)ethyl)pivalamide

N-(2-(thiophen-3-yl)ethyl)pivalamide

Cat. No.: B14876506
M. Wt: 211.33 g/mol
InChI Key: FGNRABXUVFANPN-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)pivalamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, specifically, has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of N-(2-(thiophen-3-yl)ethyl)pivalamide typically involves the reaction of thiophene derivatives with pivaloyl chloride under specific conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(2-(thiophen-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

N-(2-(thiophen-3-yl)ethyl)pivalamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2,2-dimethyl-N-(2-thiophen-3-ylethyl)propanamide

InChI

InChI=1S/C11H17NOS/c1-11(2,3)10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13)

InChI Key

FGNRABXUVFANPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CSC=C1

Origin of Product

United States

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